

An In-depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-4-methoxybenzoic acid**

Cat. No.: **B1338052**

[Get Quote](#)

This technical guide provides comprehensive information on **2-Iodo-4-methoxybenzoic acid**, tailored for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant biological pathways.

Core Compound Data

Quantitative data for **2-Iodo-4-methoxybenzoic acid** is summarized in the table below for easy reference.

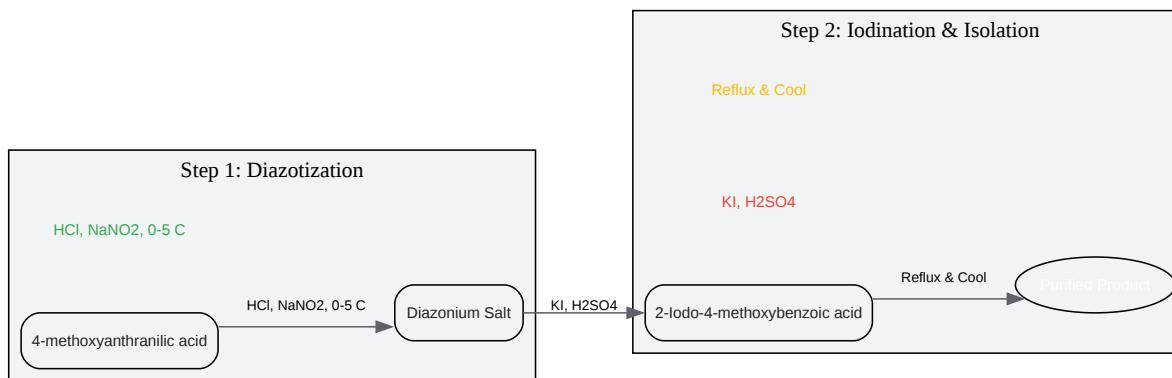
Property	Value	Citations
Molecular Formula	C ₈ H ₇ IO ₃	[1]
Molecular Weight	278.04 g/mol	[1] [2]
CAS Number	54435-09-5	[1] [2]
IUPAC Name	2-iodo-4-methoxybenzoic acid	
Purity (Typical)	95%	[1]
Melting Point	174 °C	[3]
Appearance	Brown crystals	[3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **2-Iodo-4-methoxybenzoic acid**.

Synthesis of 2-Iodo-4-methoxybenzoic Acid via Sandmeyer-type Iodination

A common and effective method for the synthesis of **2-Iodo-4-methoxybenzoic acid** is through a Sandmeyer-type iodination reaction starting from 4-methoxyanthranilic acid.[\[3\]](#)[\[4\]](#)


Materials:

- 4-methoxyanthranilic acid
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- 5-N Sulfuric acid (H₂SO₄)
- Water
- Ice

Procedure:

- **Diazotization:** Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.
- Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise with stirring at 0-5°C over 30 minutes.
- Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
- **Iodination:** Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.

- Add the potassium iodide solution dropwise to the diazonium salt solution at 3-6°C over 45 minutes.
- Reaction Completion and Isolation: Stir the mixture at room temperature for 30 minutes and then slowly heat to reflux.
- Maintain the reflux for 2 hours, then cool the mixture to room temperature.
- The precipitated brown crystals of **2-iodo-4-methoxybenzoic acid** are collected by filtration.
- Wash the crystals with water until neutral and dry under reduced pressure.

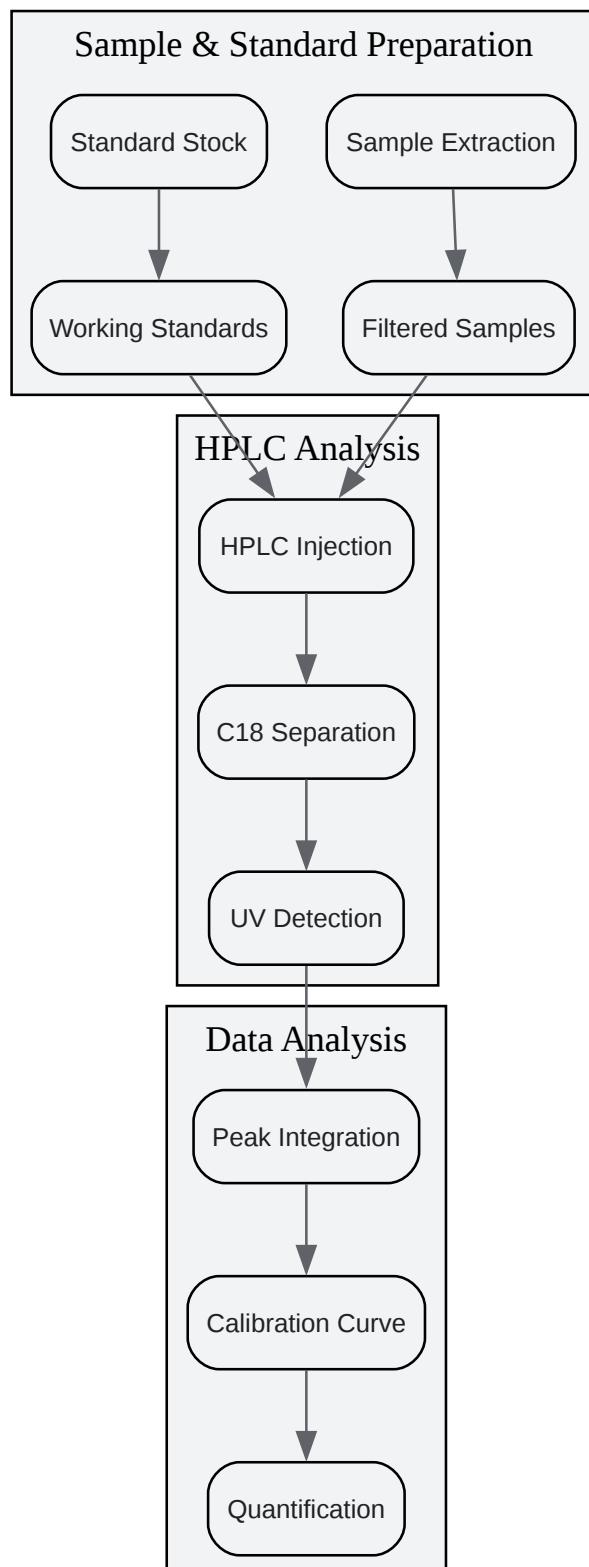
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Iodo-4-methoxybenzoic acid**.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This proposed HPLC method is adapted from a validated protocol for the structurally similar compound, 2,3-Dihydroxy-4-methoxybenzoic acid, and is suitable for the quantification of **2-Iodo-4-methoxybenzoic acid** in various samples.^{[5][6]}

Objective: To quantify the concentration of **2-Iodo-4-methoxybenzoic acid**.


Materials and Reagents:

- **2-Iodo-4-methoxybenzoic acid** analytical standard
- HPLC grade acetonitrile and methanol
- HPLC grade water
- Formic acid
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- HPLC system with a UV detector
- 0.45 μ m syringe filters

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol. A typical starting ratio is 70:30 (v/v) aqueous to organic phase.
- Standard Stock Solution: Accurately weigh a known amount of the **2-Iodo-4-methoxybenzoic acid** standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- Sample Preparation:
 - For liquid samples, dilute an accurately measured volume with the mobile phase to a concentration within the calibration range.
 - For solid samples, perform a suitable extraction (e.g., sonication in methanol-water) followed by dilution.

- Filter all samples and standards through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Isocratic or gradient elution with acidified water and acetonitrile/methanol.
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 µL.
 - Detection: UV detection at an optimal wavelength determined by a wavelength scan of the standard (likely around 280 nm).
 - Column Temperature: Ambient or controlled (e.g., 25°C).
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of **2-Iodo-4-methoxybenzoic acid** in the samples by interpolating their peak areas on this curve.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC quantification of **2-Iodo-4-methoxybenzoic acid**.

Potential Signaling Pathway

While direct studies on the signaling pathways of **2-Iodo-4-methoxybenzoic acid** are limited, research on structurally similar compounds like 2-Hydroxy-4-methoxybenzoic acid has shown anti-inflammatory and antioxidant effects.^[7] These effects are associated with the modulation of enzymes such as heme oxygenase-1 (HO-1) and myeloperoxidase (MPO). A potential signaling pathway is visualized below.

[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory and antioxidant signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-4-methoxybenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 2. 54435-09-5|2-Iodo-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetrachloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338052#2-iodo-4-methoxybenzoic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com